N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide
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Overview
Description
N-[2-(4-ETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is a complex organic compound with a unique structure that includes a benzotriazole moiety, a morpholine ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole core, followed by the introduction of the ethylphenyl group and the morpholine ring. The final step involves the nitration of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzotriazole and benzamide moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzotriazole or benzamide rings .
Scientific Research Applications
N-[2-(4-ETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-ETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical processes. The morpholine ring and nitrobenzamide group may also contribute to the compound’s biological activity by interacting with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE
- N-[2-(4-ISOPROPYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE
Uniqueness
N-[2-(4-ETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C25H24N6O4 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)benzotriazol-5-yl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C25H24N6O4/c1-2-17-3-6-19(7-4-17)30-27-22-9-5-18(15-23(22)28-30)26-25(32)21-16-20(31(33)34)8-10-24(21)29-11-13-35-14-12-29/h3-10,15-16H,2,11-14H2,1H3,(H,26,32) |
InChI Key |
ZIGBSPVFVAUBHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
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